8-Butyl-8-methyl-5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazin-3-one;hydrochloride
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Overview
Description
8-Butyl-8-methyl-5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazin-3-one;hydrochloride is a heterocyclic compound that features a unique fusion of thiazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyl-8-methyl-5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazin-3-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with a pyrazine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), would be employed to monitor the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Butyl-8-methyl-5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazin-3-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine or pyrazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Butyl-8-methyl-5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazin-3-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism by which 8-Butyl-8-methyl-5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazin-3-one;hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
8-Butyl-8-methyl-5,6,7,8a-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound shares a similar core structure but differs in the heterocyclic ring system.
8-Butyl-8-methyl-5,6,7,8a-tetrahydro-[1,3]oxazolo[3,2-a]pyrazine: Another similar compound with an oxazole ring instead of a thiazole ring.
Uniqueness
8-Butyl-8-methyl-5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazin-3-one;hydrochloride is unique due to its specific combination of thiazole and pyrazine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-butyl-8-methyl-5,6,7,8a-tetrahydro-[1,3]thiazolo[3,2-a]pyrazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS.ClH/c1-3-4-5-11(2)10-13(7-6-12-11)9(14)8-15-10;/h10,12H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZIOWCACZIAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2N(CCN1)C(=O)CS2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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